molecular formula C21H21ClN4O5S B2894339 N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide CAS No. 868677-47-8

N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide

Cat. No.: B2894339
CAS No.: 868677-47-8
M. Wt: 476.93
InChI Key: IGTROLBZAINBQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide is a synthetic chemical compound designed for research applications, featuring a complex structure that incorporates both a 1,3,4-oxadiazole core and a sulfonamide moiety. Its molecular framework suggests potential as a candidate in medicinal chemistry and drug discovery, particularly for investigating enzyme inhibition. The presence of the 1,3,4-oxadiazole ring is a significant feature, as this heterocycle is commonly explored for its diverse biological activities . Similarly, the sulfonamide functional group is a well-established pharmacophore in compounds with various documented biological properties . This combination of structural features makes the compound of high interest for biochemical and pharmacological research . While the specific biological target and full mechanism of action for this precise molecule are yet to be fully elucidated, its design suggests it may interact with specific enzymatic pathways. For instance, structurally related 1,3,4-oxadiazole sulfamide derivatives have been investigated as potent and selective histone deacetylase 6 (HDAC6) inhibitors in scientific literature and patent applications . HDAC6 is a key regulator of cellular processes and a target of interest in oncology and neurology. Researchers can utilize this compound to probe such pathways and validate new therapeutic hypotheses. The product is supplied for Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O5S/c1-26(13-17-3-2-12-30-17)32(28,29)18-10-6-14(7-11-18)19(27)23-21-25-24-20(31-21)15-4-8-16(22)9-5-15/h4-11,17H,2-3,12-13H2,1H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTROLBZAINBQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide is a complex organic compound that has garnered interest in various fields of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

The compound can be analyzed based on its molecular structure and properties:

  • Molecular Formula : C15H18ClN4O3S
  • Molecular Weight : 358.85 g/mol
  • CAS Number : 132380-89-3
  • InChIKey : OYAQEEXMHMZRDF-UHFFFAOYSA-N

Structural Features

The compound features a 1,3,4-oxadiazole ring, which is known for its diverse biological activities. The presence of the chlorophenyl group and the sulfamoyl moiety further enhances its potential pharmacological properties.

Antimicrobial Activity

Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that compounds similar to N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-benzamide showed promising activity against various bacterial strains, including Mycobacterium tuberculosis (M. tuberculosis) .

Anticancer Activity

1,3,4-Oxadiazole derivatives have also been explored for their anticancer potential. A study highlighted that certain oxadiazole compounds exhibited cytotoxic effects against various cancer cell lines with IC50 values ranging from 23.30 µM to >1000 µM . The structure–activity relationship (SAR) indicated that modifications in the phenyl ring significantly influenced the anticancer activity.

The mechanism of action for compounds containing the oxadiazole moiety often involves the inhibition of specific enzymes or pathways crucial for microbial survival or cancer cell proliferation. For example, the inhibition of deacetylases and cyclooxygenases has been noted in various studies .

Study 1: Antitubercular Activity

A notable study focused on the synthesis and evaluation of N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-carboxamides for their antitubercular activity. The lead compound demonstrated significant inhibitory effects against M. tuberculosis with a unique mechanism of action that warrants further exploration .

Study 2: Anticancer Properties

Another investigation into related oxadiazole derivatives reported their effectiveness against human colon adenocarcinoma cells. The study provided a detailed SAR analysis showing that specific substitutions on the oxadiazole ring enhanced cytotoxicity .

Study 3: Broad-Spectrum Activity

A review article summarized the broad-spectrum biological activities of oxadiazole derivatives, including antibacterial, antifungal, and antiviral properties. It was concluded that these compounds could serve as templates for developing new therapeutic agents .

Data Table: Summary of Biological Activities

Activity TypeCompoundIC50 Value (µM)Reference
AntitubercularN-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-carboxamideNot specified
AnticancerVarious Oxadiazoles23.30 - >1000
AntimicrobialRelated DerivativesSignificant

Comparison with Similar Compounds

Core Heterocyclic Scaffold and Substitution Patterns

The compound’s 1,3,4-oxadiazole core distinguishes it from analogs with thiadiazole or triazole scaffolds. For example:

Compound Name Core Structure Key Substituents Reference
Target Compound 1,3,4-Oxadiazole 5-(4-Chlorophenyl), 2-benzamide with N-methyl-N-(tetrahydrofuran-2-yl)methyl
N-[5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide 1,3,4-Thiadiazole 5-(4-Chlorobenzylthio), 4-dimethylsulfamoyl
5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl-2-sulfanyl acetamide derivatives 1,3,4-Oxadiazole 5-(4-Chlorophenyl), 2-sulfanyl acetamide
(S)-N-[1-(5-Benzylsulfanyl-1,3,4-oxadiazol-2-yl)-2-phenylethyl]-4-methyl-benzenesulfonamide 1,3,4-Oxadiazole 5-Benzylsulfanyl, 2-phenylethyl sulfonamide

Key Observations :

  • 1,3,4-Oxadiazole vs.
  • Substituent Effects : The 4-chlorophenyl group enhances lipophilicity and may improve membrane permeability compared to benzylsulfanyl or methyl groups .

Sulfamoyl/Benzamide Functionalization

The sulfamoyl group in the target compound is substituted with a methyl and a tetrahydrofuran-2-ylmethyl group, differing from simpler alkyl or aryl substituents in analogs:

Compound Name Sulfamoyl Substituents Benzamide Modifications Bioactivity Notes
Target Compound N-Methyl, N-(tetrahydrofuran-2-yl)methyl None Enhanced solubility due to tetrahydrofuran
N-Substituted 5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl-2-sulfanyl acetamides None (sulfanyl acetamide) Variable N-alkyl/aryl groups Antimicrobial activity (6f, 6o most potent)
N-[5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide Dimethylsulfamoyl None Moderate cytotoxicity

Key Observations :

  • Tetrahydrofuran Substituent : The tetrahydrofuran-2-ylmethyl group in the target compound likely improves aqueous solubility compared to dimethyl or phenyl groups, which could enhance bioavailability .
  • Sulfanyl vs.

Comparison with Analog Syntheses :

  • ’s derivatives use 2-bromoacetamide alkylation, while the target compound may require more complex alkylating agents (e.g., bromo-tetrahydrofuran derivatives) .
  • Thiadiazole analogs () involve thiol-alkylation steps, differing from oxadiazole-focused routes .

Key Observations :

  • The tetrahydrofuran substituent in the target compound may reduce cytotoxicity compared to dimethylsulfamoyl or benzylthio groups .
  • Sulfanyl acetamide derivatives () show promising antimicrobial activity, suggesting the target compound’s sulfamoyl group could further enhance potency .

Preparation Methods

Cyclocondensation of Amidoximes and Carboxylic Acids

The 1,3,4-oxadiazole ring is synthesized via cyclodehydration of N’-acylamidoximes. For the 4-chlorophenyl variant, 4-chlorobenzohydrazide (1) reacts with hydroxylamine hydrochloride to form the amidoxime intermediate (2), which undergoes cyclization with trifluoroacetic anhydride (TFAA) at 80°C for 4 hours.

Reaction Conditions

Parameter Value Source
Starting Material 4-Chlorobenzohydrazide
Cyclizing Agent TFAA
Temperature 80°C
Yield 78%

Alternative Route: Cyanogen Bromide-Mediated Cyclization

A patent-pending method employs cyanogen bromide (BrCN) for direct cyclization of 4-chlorobenzohydrazide in dichloromethane at 0°C, achieving 82% yield. This method avoids amidoxime isolation, reducing reaction steps.

Preparation of 4-(N-Methyl-N-((Tetrahydrofuran-2-yl)Methyl)Sulfamoyl)Benzoic Acid

Sulfamoylation of 4-Aminobenzoic Acid

4-Aminobenzoic acid (3) is sulfamoylated using sulfamoyl chloride (4) in the presence of triethylamine (TEA) as a base. The reaction proceeds in anhydrous dichloromethane at 0°C, yielding 4-sulfamoylbenzoic acid (5).

Optimization Notes

  • Excess TEA (2.5 equivalents) ensures complete deprotonation of the amine.
  • Slow addition of sulfamoyl chloride minimizes side reactions.

Alkylation with Tetrahydrofuran-2-ylmethanol

The sulfamoyl intermediate (5) undergoes alkylation with tetrahydrofuran-2-ylmethanol (6) under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) in THF. This introduces the N-((tetrahydrofuran-2-yl)methyl) group selectively, followed by N-methylation using methyl iodide and potassium carbonate.

Critical Parameters

Parameter Value Source
Alkylating Agent Tetrahydrofuran-2-ylmethanol
Reaction Time 12 hours
Yield (Two Steps) 65%

Amide Coupling and Final Product Isolation

Carbodiimide-Mediated Coupling

The oxadiazole amine (2) and sulfamoylbenzoic acid (7) are coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. TEA (3 equivalents) maintains a basic pH, facilitating active ester formation.

Reaction Profile

  • Temperature : 0°C to 25°C (gradual warming)
  • Duration : 6 hours
  • Yield : 70–75%

Crystallization and Purity Assessment

The crude product is recrystallized from ethyl acetate/n-heptane (1:3 v/v), yielding Form A crystals with >99% purity (HPLC). Differential scanning calorimetry (DSC) confirms a melting point of 218–220°C.

Analytical and Spectroscopic Validation

Structural Confirmation via NMR and IR

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, oxadiazole-H), 7.89–7.91 (d, 2H, Ar-H), 7.52–7.54 (d, 2H, Ar-Cl), 4.12–4.15 (m, 1H, THF-CH), 3.45–3.50 (m, 2H, SO₂N-CH₂).
  • IR (KBr) : 1675 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O), 1245 cm⁻¹ (C-O-C).

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 503.0921 (calculated 503.0918).

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Amidoxime Cyclization High selectivity Multi-step 78
BrCN Cyclization Fewer steps Toxicity of BrCN 82
Mitsunobu Alkylation Stereochemical control Costly reagents 65

Q & A

Q. Methodological Guidance :

  • Prioritize fragment-based drug design (FBDD) to optimize the oxadiazole core .
  • Use SPR (Biacore) for real-time binding kinetics (KD <100 nM indicates high affinity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.